molecular formula C11H9NO3 B2606660 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid CAS No. 1250692-51-3

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid

Cat. No.: B2606660
CAS No.: 1250692-51-3
M. Wt: 203.197
InChI Key: BNULHEBXFQGNKP-UHFFFAOYSA-N
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Description

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid is a small molecule organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . Its structure is characterized by a propanoic acid chain substituted with a secondary amide group linked to a 3-ethynylphenyl ring . This specific architecture incorporates multiple functional groups of high interest to medicinal and synthetic chemists. The carboxylic acid (-COOH) and amide (-CONH-) groups are common in pharmacologically active compounds and can participate in hydrogen bonding . The terminal alkyne (-C#CH) on the phenyl ring is a valuable handle for further chemical modification via metal-catalyzed coupling reactions, such as the Huisgen cycloaddition ("click chemistry") . This makes the compound a potentially versatile building block for constructing more complex molecules, chemical probes, or combinatorial libraries. While specific biological data for this compound is not available in the searched literature, compounds with similar structural features are often investigated for their potential as enzyme inhibitors or as intermediates in the synthesis of active pharmaceutical ingredients (APIs) . Researchers in drug discovery and chemical biology may find this compound useful for probing biological systems or as a precursor in synthetic pathways. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-ethynylanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-8-4-3-5-9(6-8)12-10(13)7-11(14)15/h1,3-6H,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNULHEBXFQGNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethynylaniline, which is commercially available or can be synthesized from 3-nitrophenylacetylene through reduction.

    Amidation Reaction: The 3-ethynylaniline undergoes an amidation reaction with a suitable carboxylic acid derivative, such as ethyl 3-oxopropanoate, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the amidation step and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield 3-((3-carboxyphenyl)amino)-3-oxopropanoic acid, while reduction of the carbonyl group can produce 3-((3-ethynylphenyl)amino)-3-hydroxypropanoic acid.

Scientific Research Applications

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The ethynyl group allows for polymerization reactions, making this compound useful in the development of advanced materials with unique properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound’s reactivity makes it suitable for use in various industrial processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The ethynyl group can interact with active sites of enzymes, while the amino and carbonyl groups can form hydrogen bonds or other interactions with target proteins. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., –CN, –C≡CH) increase reactivity and may improve binding to electron-rich enzyme active sites .
  • Hydroxyl groups (–OH) contribute to antioxidant properties via radical scavenging .

Physical Properties

Compound Melting Point (°C) Solubility Spectral Data (Key Peaks)
3-[(3-Cyanophenyl)amino]-3-oxopropanoic acid 96–99 DMSO-soluble IR: 2228 cm⁻¹ (C≡N), 1709 cm⁻¹ (C=O)
Ethyl 3-((3-methoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate Organic solvents ¹H NMR: δ 1.28 (t, –CH2CH3), 3.74 (s, –OCH3)
3-(2-Chlorophenyl)-3-oxopropanoic acid SMILES: OC(=O)CC(=O)c1ccccc1Cl

Notes:

  • Ethynyl-containing compounds may exhibit lower solubility in polar solvents due to increased hydrophobicity.
  • Spectral data for the ethynyl analog is lacking in the evidence, but IR and NMR would likely show characteristic alkyne (C≡C–H) stretches at ~3300 cm⁻¹ and δ 2.5–3.5 ppm, respectively .

Anticancer and Antioxidant Potential

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives show IC₅₀ values <10 μM against cancer cell lines, attributed to ROS scavenging and apoptosis induction .
  • Ethynyl analogs: No direct data provided, but ethynyl groups in related compounds (e.g., KB2115) enhance CNS activity by improving metabolic stability .

Toxicity Profiles

Compound LD₅₀ (mg/kg) Toxicity Class Notes
3-(Benzylcarbamoylamino)-3-oxopropanoic acid 800 Class 4 Low toxicity; mucomembranous protector
This compound Predicted Class 4 (analogous to KB2115 )

Key Insight : Ethynyl derivatives may exhibit favorable safety profiles, as seen in KB2115, a thyroid hormone receptor modulator with low acute toxicity .

Biological Activity

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_3

This structure features an ethynylphenyl group linked to an amino and keto functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes involved in cell proliferation and modulate signaling pathways associated with cancer progression. The presence of the ethynyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting a potential role as an antimicrobial agent in clinical settings.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has also shown promising anticancer activity in various studies. Notably, it has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Cell Line IC50 (µM) Effect
MCF-715.2Induces apoptosis
HepG212.8Inhibits cell proliferation

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .
  • Antimicrobial Efficacy : In a separate study focusing on bacterial resistance, the compound was tested against multidrug-resistant strains of E. coli. Results indicated that it could effectively reduce bacterial load, highlighting its potential as an alternative treatment for resistant infections .

Q & A

Q. What are the common synthetic routes for 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using aniline derivatives (e.g., 3-ethynylaniline) and diketones like 2,2-dimethyl-1,3-dioxane-4,6-dione. Key steps include:
  • Reagent Selection : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to drive the reaction to completion.
  • Purification : Flash column chromatography with a gradient of ethyl acetate/hexane is effective for isolating the product .
    Alternative routes involve Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups to the phenyl ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under inert atmospheres .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) typically shows a singlet for the ethynyl proton (δ ~2.5–3.0 ppm), a carbonyl resonance (δ ~170–175 ppm) in ¹³C NMR, and splitting patterns confirming the amide bond .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z consistent with C₁₁H₈N₂O₃).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against target enzymes (e.g., thrombin, MurA) using fluorogenic substrates. For example, IC₅₀ values are determined via kinetic assays monitoring fluorescence intensity over time .
  • Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2) to assess cytotoxicity. Dose-response curves (1–100 µM) identify therapeutic windows .

Advanced Research Questions

Q. How can structural modifications enhance its potency and selectivity as a thrombin inhibitor?

  • Methodological Answer :
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to improve binding to thrombin’s S1 pocket. For example, 3-nitro derivatives showed 10-fold higher Kᵢ values compared to unmodified analogs .
  • Scaffold Hybridization : Integrate benzoxazinone moieties to mimic arginine side chains, enhancing selectivity over factor Xa. Molecular docking (e.g., AutoDock Vina) validates binding poses in thrombin’s active site .
    • Data Table :
DerivativeThrombin Kᵢ (nM)Selectivity (vs. Factor Xa)
Parent2601.0
7b*2.6120
*From [17], 7b: 3-(benzylamino)-3-oxopropanoic acid derivative.

Q. How to address contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations. Discrepancies in IC₅₀ values may arise from variations in substrate turnover rates or impurity interference .
  • Batch Purity Analysis : Use LC-MS to confirm >95% purity. Contaminants (e.g., unreacted aniline) can artificially inflate inhibition metrics .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What strategies improve its pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
  • Lipophilicity Adjustment : Introduce alkyl chains (e.g., -CH₂CH₃) to the ethynyl group, balancing LogP values (target 1–3) for improved membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Deuterium incorporation at labile C-H bonds extends half-life .

Methodological Notes

  • Safety Protocols : Handle ethynyl groups with care due to potential explosivity. Use blast shields and inert atmospheres during synthesis .
  • Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem, NIST Chemistry WebBook) to ensure accuracy .

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